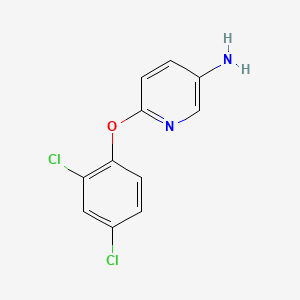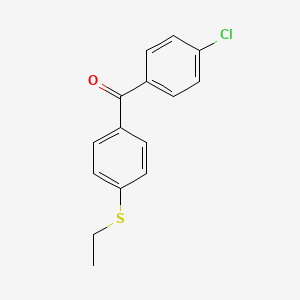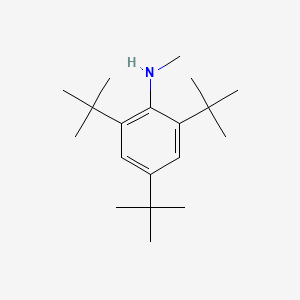
2,2'3,4,4'-pentahydroxy benzophenone
Vue d'ensemble
Description
2,2’,3,4,4’-Pentahydroxybenzophenone is an organic compound belonging to the class of substituted benzophenones. It contains five hydroxy groups attached to the benzene rings, making it a polyhydroxybenzophenone. This compound is known for its UV-absorbing properties and is used in various applications, including sunscreens and UV stabilizers .
Méthodes De Préparation
2,2’,3,4,4’-Pentahydroxybenzophenone can be synthesized through several methods. One common method involves the reaction of 2,3,4-trihydroxybenzoic acid with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 70–80°C for 1.5 hours, yielding a 65% product . Another method uses a mixture of polyphosphoric acid and 85% phosphoric acid at 27°C, followed by the addition of phosphorous trichloride and heating at 60°C for 16 hours .
Analyse Des Réactions Chimiques
2,2’,3,4,4’-Pentahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
2,2’,3,4,4’-Pentahydroxybenzophenone is widely used in scientific research due to its UV-absorbing properties. It is used as an active ingredient in sunscreens to protect the skin from harmful UV radiation. Additionally, it is used as a stabilizer in plastics, resins, and adhesives to prevent degradation caused by UV light. In analytical chemistry, it is used as a standard for UV-visible spectroscopy and high-performance liquid chromatography.
Mécanisme D'action
The mechanism of action of 2,2’,3,4,4’-Pentahydroxybenzophenone involves its ability to absorb UV radiation. The hydroxy groups on the benzene rings absorb UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the dissipation of energy as heat, protecting the underlying material or skin from UV-induced damage .
Comparaison Avec Des Composés Similaires
2,2’,3,4,4’-Pentahydroxybenzophenone is unique due to its five hydroxy groups, which provide strong UV-absorbing properties. Similar compounds include:
2,2’,4,4’-Tetrahydroxybenzophenone: Contains four hydroxy groups and is also used as a UV absorber.
2,3,4,2’,4’-Pentahydroxybenzophenone: Another polyhydroxybenzophenone with similar UV-absorbing properties.
2,2’,3,4’,6-Pentachlorobiphenyl: Contains chlorine atoms instead of hydroxy groups and is used in different applications.
These compounds share similar structures but differ in the number and type of substituents, affecting their UV-absorbing capabilities and applications.
Propriétés
IUPAC Name |
(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZZLQKUYLGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372781 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-42-5 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)
